molecular formula C8H10N2O3 B8343011 2-Amino-6-methoxymethylnicotinic acid

2-Amino-6-methoxymethylnicotinic acid

Cat. No. B8343011
M. Wt: 182.18 g/mol
InChI Key: JKOIDZWCYZVKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxymethylnicotinic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methoxymethylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methoxymethylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-6-(methoxymethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-13-4-5-2-3-6(8(11)12)7(9)10-5/h2-3H,4H2,1H3,(H2,9,10)(H,11,12)

InChI Key

JKOIDZWCYZVKTN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(C=C1)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-6-methoxymethyl-nicotinic acid methyl ester (2.9 g, 15 mmol) described in Production Example 4-1-4, tetrahydrofuran (30 mL), methanol (7.5 mL) and water (7.5 ml) was added sodium hydroxide monohydrate (1.2 g, 29 mmol), which was stirred overnight at room temperature. To the reaction mixture was added acetic acid (1.7 mL, 29 mmol), followed by distilling off the solvent under a reduced pressure. The residue was dissolved in methanol/ethyl acetate (1/3) and filtered using silica gel. The filtrate was collected, concentrated under a reduced pressure and the residue was washed with water to obtain the title compound (2.1 g, 12 mmol, 80%) as a pale yellow solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Yield
80%

Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-6-methoxymethyl-nicotinic acid methyl ester (2.9 g) described in Manufacturing Example 11-3, THF (30 mL), methanol (7.5 mL), and water (7.5 mL) was added lithium hydroxide monohydrate (1.2 g), which was stirred overnight at room temperature. Acetic acid (1.7 mL of) was added to the reaction mixture at the same temperature, and the solvent was evaporated under a reduced pressure. The residue was filtered through silica gel (methanol:ethyl acetate=1:3) and the solvent was evaporated under a reduced pressure, after which the residue was washed with water to obtain the titled compound (2.1 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
1.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Lithium hydroxide monohydrate (1.2 g, 29 mmol) was added to a mixture of 2-amino-6-methoxymethyl-nicotinic acid methyl ester described in Preparation Example A-10 (2.9 g, 15 mmol), tetrahydrofuran (30 mL), methanol (7.5 mL), and water (7.5 mL), which was then stirred overnight at room temperature. Acetic acid (1.7 mL, 29 mmol) was added to the reaction solution and the solvent was evaporated in vacuo. After filtration using silica gel (methanol/ethyl acetate=1/3) and the solvent was evaporated in vacuo, the residue was washed with water, and the title compound (2.1 g, 12 mmol, 80%) was obtained as a pale yellow solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
80%

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